1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene
Overview
Description
The compound is a fluorinated ether . Fluorinated ethers are often used as solvents in various applications, including as electrolyte solvents in battery technologies . They are known for their high electrochemical stability, low viscosity, and good solvation properties .
Synthesis Analysis
While specific synthesis methods for “1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene” were not found, trifluoromethylation is a common reaction in organic chemistry . It involves the addition of a trifluoromethyl group to a molecule and is often used to improve the properties of pharmaceuticals and agrochemicals .Scientific Research Applications
Regiocontrolled Hydroarylation
1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene is involved in the regiocontrolled hydroarylation of (trifluoromethyl)acetylenes in superacids. This process leads to the formation of CF3‐substituted 1,1‐diarylethenes with high yields and regioselectivity. The reaction mechanism showcases the reactivity and stability of trifluoromethylated vinyl cations and 2,2,2-trifluoroethylated carbocation intermediates, observed via spectroscopic methods and DFT calculations. This work highlights the potential applications in synthesizing complex fluorinated structures, beneficial in various chemical industries (Alkhafaji et al., 2013).
2,2,2-Trifluoroethylation in Medicinal Chemistry
The compound also finds applications in palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters. This method introduces fluorinated moieties into organic molecules, significantly altering their biological activities, a common strategy in drug design. The process enables the formation of (2,2,2-trifluoroethyl)arenes, with potential utilities in medicinal chemistry and related fields, addressing the challenge of introducing fluorinated groups into aromatic compounds (Zhao & Hu, 2012).
Synthesis of Polyfluoro-1,3-Diazafluorenes
This compound is used in the synthesis of polyfluoro-1,3-diazafluorenes. These compounds, synthesized through reactions with carboxylic acid anhydrides and chlorides, exhibit unique molecular and crystalline structures. The intricate molecular interactions in these structures, such as π-stacking, offer insights into the design of advanced materials with specific properties (Karpov et al., 2004).
Future Directions
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c10-8(11,12)5-6-3-1-2-4-7(6)9(13,14)15/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPMMWYPBBXCLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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